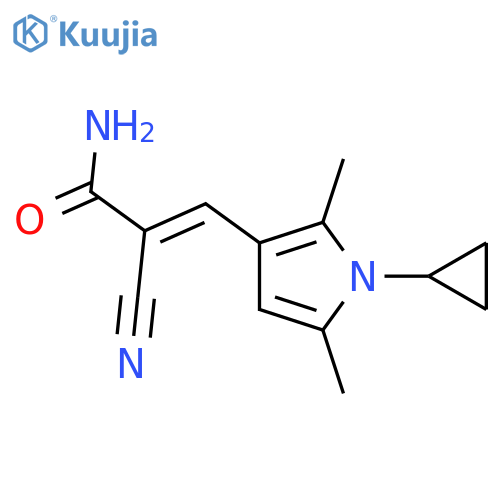

Cas no 1424664-61-8 (2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enamide)

2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enamide 化学的及び物理的性質

名前と識別子

-

- 1424664-61-8

- Z2865996740

- EN300-26585060

- (E)-2-Cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enamide

- 2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enamide

- 2-Cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-propenamide

-

- インチ: 1S/C13H15N3O/c1-8-5-10(6-11(7-14)13(15)17)9(2)16(8)12-3-4-12/h5-6,12H,3-4H2,1-2H3,(H2,15,17)

- InChIKey: AMIOATFWFBBGCA-UHFFFAOYSA-N

- ほほえんだ: C(N)(=O)C(C#N)=CC1C=C(C)N(C2CC2)C=1C

計算された属性

- せいみつぶんしりょう: 229.121512110g/mol

- どういたいしつりょう: 229.121512110g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 402

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 71.8Ų

じっけんとくせい

- 密度みつど: 1.24±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 485.8±45.0 °C(Predicted)

- 酸性度係数(pKa): 12.84±0.50(Predicted)

2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26585060-0.05g |

2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enamide |

1424664-61-8 | 95.0% | 0.05g |

$246.0 | 2025-03-20 |

2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enamide 関連文献

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983

-

Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184

-

Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861

-

6. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100

-

7. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228

-

8. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672

-

9. Caper tea

-

Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31

2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enamideに関する追加情報

Introduction to 2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enamide (CAS No. 1424664-61-8)

2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enamide, identified by its CAS number 1424664-61-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of heterocyclic derivatives characterized by its structural complexity and potential biological activity. The presence of multiple functional groups, including a cyano group, an enamide moiety, and a cyclopropyl-substituted pyrrole ring, makes it a versatile scaffold for medicinal chemistry applications.

The nomenclature of this compound follows the IUPAC rules for organic chemistry, ensuring clarity and precision in its identification. The term "2-cyano" indicates the presence of a cyano group at the second carbon position of the propenamide backbone, while "3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)" describes the substituent attached to the third carbon of the enamide. The cyclopropyl ring further enhances the steric and electronic properties of the molecule, making it an attractive candidate for drug discovery efforts.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the structural and functional properties of such complex molecules more efficiently. The stereochemistry of 2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enamide plays a crucial role in determining its biological activity. The pyrrole ring, with its nitrogen atom, contributes to hydrogen bonding capabilities, which are essential for interactions with biological targets. Additionally, the substituents on the cyclopropyl ring, particularly the dimethyl groups at positions 2 and 5, influence the molecule's overall shape and reactivity.

In the realm of pharmaceutical research, compounds like 2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enamide are often investigated for their potential as intermediates in synthesizing novel therapeutic agents. The enamide functional group is particularly interesting because it can participate in various chemical transformations, including nucleophilic additions and cyclizations, which are pivotal in constructing more complex molecules. Furthermore, the cyano group can serve as a leaving group in certain reactions or contribute to electron-withdrawing effects that modulate nearby functionalities.

Current research in medicinal chemistry emphasizes the development of small-molecule inhibitors targeting specific biological pathways. The structural features of 2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enamide make it a promising candidate for designing molecules that interact with enzymes or receptors involved in disease processes. For instance, modifications to the pyrrole ring or the cyclopropyl substituents could enhance binding affinity or selectivity against particular targets.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic strategies include cyclization reactions to form the pyrrole core, followed by functional group interconversions to introduce the cyano and enamide moieties. Advanced techniques such as transition-metal catalysis have been employed to facilitate these transformations efficiently. Additionally, protecting group strategies are often necessary to prevent unwanted side reactions during synthesis.

From a computational perspective, density functional theory (DFT) calculations have been utilized to study the electronic structure and reactivity of 2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enamide. These studies provide insights into how different substituents influence molecular orbitals and energy levels, which are critical for understanding its chemical behavior. Such computational approaches complement experimental work by predicting reaction outcomes and guiding synthetic design.

In vitro studies have begun to explore the biological activity of this compound. Preliminary assays suggest that derivatives of this scaffold may exhibit properties relevant to therapeutic applications. For example, interactions with enzymes like cytochrome P450 or other metabolic pathways could be investigated further. The cyclopropyl ring's unique electronic properties may also contribute to interesting photophysical behaviors, which could be exploited in drug delivery systems or imaging applications.

The future direction of research on 2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol--3 - yl)prop-- 2 - enamide will likely focus on expanding its chemical diversity through library synthesis and high-throughput screening programs. By systematically modifying its core structure while retaining key pharmacophoric elements, researchers aim to identify more potent and selective analogs with improved pharmacokinetic profiles. Collaborative efforts between experimental chemists and computational biologists will be essential in translating these findings into tangible therapeutic benefits.

Overall, 2 - cyano - 3 - ( 1 - cycloprop yl - 25 - dimeth yl - 11 H - pyr rol -- 31 - yl ) prop -- 21 - en amide represents an intriguing molecule with significant potential in pharmaceutical development . Its complex structure , combined with its diverse functional groups , makes it a valuable scaffold for exploring new chemical space . As research progresses , further insights into its synthesis , reactivity , and biological activity will continue to emerge , paving way for innovative approaches in drug discovery .

1424664-61-8 (2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enamide) 関連製品

- 886371-20-6(6-Bromopyridine-3-sulfonyl chloride)

- 2172477-62-0(4-(3-hydroxyoxan-3-yl)oxane-4-carboxylic acid)

- 2680680-91-3(benzyl N-3-bromo-1-(propan-2-yl)-1H-pyrazol-4-ylcarbamate)

- 2229634-63-1(2,2-difluoro-1-2-fluoro-3-(trifluoromethyl)phenylcyclopropan-1-amine)

- 1805011-17-9(5-(Aminomethyl)-4-(difluoromethyl)-2,3-diiodopyridine)

- 852379-57-8(ACETIC ACID, [5-(BROMOMETHYL)DIHYDRO-2(3H)-FURANYLIDENE]-, ETHYL ESTER)

- 2172504-36-6(1-cyclopropyl-2-(4,4-dimethylpiperidin-1-yl)sulfonylethan-1-amine)

- 2098109-54-5(2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)butan-1-one)

- 2171323-25-2(3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4,4,4-trifluorobutanoic acid)

- 955681-11-5(N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide)